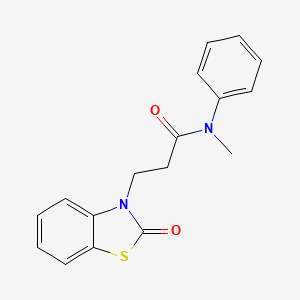

N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide

Descripción

N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide is a synthetic compound featuring a benzothiazole core fused with a propanamide moiety. The benzothiazole ring system (comprising sulfur and nitrogen atoms) and the methyl-phenyl substitution at the amide nitrogen contribute to its unique electronic and steric properties.

Propiedades

IUPAC Name |

N-methyl-3-(2-oxo-1,3-benzothiazol-3-yl)-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-18(13-7-3-2-4-8-13)16(20)11-12-19-14-9-5-6-10-15(14)22-17(19)21/h2-10H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXQHKRQOKCTQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CCN2C3=CC=CC=C3SC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide typically involves multiple steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a carbonyl compound, such as an aldehyde or ketone, under acidic or basic conditions.

Attachment of the Propanamide Moiety: The benzothiazole intermediate is then reacted with acryloyl chloride in the presence of a base, such as triethylamine, to form the propanamide linkage.

N-Methylation: The final step involves the methylation of the nitrogen atom in the amide group using a methylating agent like methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.

Análisis De Reacciones Químicas

Types of Reactions

N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the carbonyl group to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (for electrophilic substitution), nucleophiles like amines or thiols (for nucleophilic substitution).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Aplicaciones Científicas De Investigación

N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Biological Studies: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.

Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring is known to interact with various biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the specific biological context and the target molecules involved.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared below with analogs based on shared functional groups (amide, benzothiazole, or aromatic substituents). Key differences in structure, physicochemical properties, and applications are highlighted.

Table 1: Structural and Functional Comparison

*Calculated based on IUPAC name.

Structural and Electronic Differences

- Benzothiazole vs. Benzamide/Furan: The target compound’s benzothiazole ring introduces a bicyclic, electron-deficient system compared to simpler benzamides (e.g., mepronil) or furan-based amides (e.g., fenfuram). This may enhance π-π stacking interactions or alter binding affinity in biological targets .

- In contrast, the sulfone-containing analog () exhibits higher polarity due to the 1,1-dioxide group, which could influence solubility and pharmacokinetics .

Reactivity and Functionalization

- N,O-Bidentate Directing Groups: Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), the target compound lacks an N,O-donor system but may utilize the benzothiazole’s sulfur and carbonyl oxygen for coordination in metal-catalyzed reactions .

- Nucleophilic Substitution: The benzothiazole’s oxo group may participate in nucleophilic reactions, similar to triazole derivatives (), though the fused ring system could impose steric constraints .

Research Findings and Gaps

- Antioxidant Activity (Indirect Inference): Hydroxamic acid derivatives (e.g., compounds 6–10 in ) exhibit radical scavenging activity, but the target compound’s benzothiazole core lacks the hydroxyl group critical for such activity .

- Pesticidal Potential: Structural parallels with mepronil and fenfuram suggest possible fungicidal applications, though empirical data on efficacy and toxicity are absent in the provided evidence .

Actividad Biológica

N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Key Structural Features:

- Benzothiazole moiety: Imparts significant biological activity.

- Amide linkage: Enhances interaction with biological targets.

The biological activity of N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways.

- Kynurenine Monooxygenase (KMO) Inhibition:

- Antioxidant Activity:

In Vitro Studies

Research has demonstrated that N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide exhibits significant biological activity in vitro:

| Study | Assay Type | Findings |

|---|---|---|

| KMO Inhibition | IC50 values indicate effective inhibition at micromolar concentrations. | |

| Antioxidant Activity | Demonstrated reduced lipid peroxidation in neuronal cells. |

In Vivo Studies

Case studies involving animal models have provided insights into the therapeutic potential of the compound:

- Neuroprotective Effects:

- Anti-inflammatory Properties:

Case Study 1: Neuroprotection in Mice

A study published in 1995 investigated the neuroprotective effects of similar benzothiazole derivatives. The findings indicated that these compounds could significantly reduce neuronal death following traumatic injury by modulating oxidative stress pathways .

Case Study 2: KMO Inhibition and Behavioral Outcomes

In a behavioral study involving rodents, KMO inhibitors including N-methyl derivatives were associated with improved cognitive performance in tasks assessing memory and learning. This suggests potential applications for cognitive disorders .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.